REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[F:9].C([Li])CCC.[B:15](OC)([O:18]C)[O:16]C.Cl>CCCCCC.O1CCCC1>[Cl:8][C:4]1[C:3]([F:9])=[C:2]([B:15]([OH:18])[OH:16])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)F
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500-mL three-neck flask was put
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
While the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 19 hours
|
Duration
|
19 h
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
WASH
|
Details
|
The organic layer of this mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was subjected to extraction with toluene twice
|
Type
|
EXTRACTION
|
Details
|
The solution of the extract
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
this mixture was gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)B(O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |